molecular formula C11H20INO4 B2628863 Methyl (S)-2-(Boc-amino)-5-iodopentanoate CAS No. 162007-08-1

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Cat. No.: B2628863
CAS No.: 162007-08-1
M. Wt: 357.188
InChI Key: UIRGEQFGUBOMIT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Chiral Amino Acid Derivatives in Modern Organic Synthesis

Chiral molecules are fundamental in biological systems, with amino acids serving as the primary chiral building blocks of proteins. This inherent chirality has profound implications in pharmacology, where often only one enantiomer of a drug molecule exhibits the desired therapeutic activity, while the other may be inactive or cause adverse effects. Consequently, the ability to control stereochemistry during synthesis is paramount.

Chiral amino acid derivatives, including non-natural or unnatural amino acids, are critical tools in modern organic synthesis. researchgate.net They serve as important intermediates for creating peptidomimetics—molecules designed to mimic natural peptides but with improved properties such as higher receptor affinity, greater selectivity, enhanced metabolic stability, and better bioavailability. researchgate.net The development of synthetic methodologies, such as asymmetric catalysis, has provided efficient pathways to these complex chiral molecules, making them accessible for drug discovery and development. frontiersin.orgfrontiersin.org Amino acid esters, in particular, are key intermediates in peptide synthesis and are widely used as versatile chiral starting materials for a range of organic transformations. mdpi.com

Strategic Importance of Multifunctional Halogenated and Protected Amino Acid Scaffolds

The strategic value of a molecule like Methyl (S)-2-(Boc-amino)-5-iodopentanoate lies in the orthogonal reactivity of its distinct functional groups. myskinrecipes.com Such multifunctional scaffolds are highly sought after in multi-step synthesis because they allow for sequential and selective chemical modifications.

The presence of a halogen, specifically iodine, is of particular importance. Halogenated organic compounds are not only prevalent in pharmaceuticals and agrochemicals but are also highly valued as synthetic intermediates. researchgate.net The carbon-iodine bond in this compound is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. myskinrecipes.com This reactivity enables chemists to introduce a wide range of carbon-based substituents at the terminal position, facilitating significant structural diversification. myskinrecipes.com Furthermore, halogen atoms can participate in non-covalent interactions, including halogen bonding, which can influence the conformation of molecules and their binding affinity to biological targets. nih.govnih.gov

Protecting groups are indispensable in the synthesis of complex molecules like peptides, preventing unwanted side reactions at reactive sites. mdpi.compeptide.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. myskinrecipes.com In the context of this compound, the Boc group ensures that the amine functionality does not interfere with reactions at the iodo or ester positions. It can be selectively removed at a later stage to allow for peptide bond formation or other N-functionalization. myskinrecipes.com The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which is a necessary step for forming amide bonds. myskinrecipes.com

Table 2: Strategic Roles of Functional Groups in this compound

Functional Group Strategic Importance in Synthesis
(S)-Chiral Center Provides stereochemical control, crucial for biological activity.
Boc-Protected Amine Allows for selective deprotection and subsequent coupling reactions (e.g., peptide synthesis) without interfering with other functionalities. myskinrecipes.com
Methyl Ester Can be hydrolyzed to a carboxylic acid for amide bond formation or other carboxylate-based transformations. myskinrecipes.com

| Primary Alkyl Iodide | Acts as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution. myskinrecipes.com |

Historical Trajectory and Evolution of Research on this compound

The development of this compound is intrinsically linked to the broader advancements in amino acid synthesis and peptide chemistry. Its conceptual origin stems from the need for chiral building blocks derived from natural amino acids for use in constructing more complex molecules. The synthesis of such ω-iodo α-amino acid derivatives often begins with readily available chiral precursors, such as protected L-glutamic acid. researchgate.net

The evolution of this compound and its analogs has been driven by the refinement of synthetic methods. Key developments include:

Protecting Group Chemistry: The establishment of the Boc protecting group as a reliable and easily cleavable moiety for amines was a critical step, allowing for more complex and controlled synthetic sequences. organic-chemistry.org

Halogenation Methods: Efficient and high-yielding methods to convert hydroxyl groups, derived from the side chains of amino acids like glutamic acid, into iodides were necessary. For instance, treating protected N,C-protected L-hydroxyl amino acids with a triphenylphosphine-iodine complex in the presence of imidazole (B134444) has been an effective strategy. researchgate.net

Research involving this class of compounds has focused on expanding their utility in synthesis. They are recognized as valuable intermediates for preparing bioactive molecules, including enzyme inhibitors and peptide-based therapeutics where precise stereochemistry is vital for function. myskinrecipes.com The ability to use the iodo-functionalized side chain to build complex structures has made it a target for synthetic chemists aiming to create novel pharmaceutical candidates. myskinrecipes.com For example, reports describe the synthesis of benzyl (B1604629) 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including the pentanoate derivative, from natural or protected L-amino acids, highlighting the established importance of these synthons. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRGEQFGUBOMIT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl S 2 Boc Amino 5 Iodopentanoate

Stereoselective Synthesis from Chiral Pool Precursors

The most common and reliable route to enantiomerically pure Methyl (S)-2-(Boc-amino)-5-iodopentanoate involves the use of readily available chiral starting materials. L-glutamic acid is the most frequently utilized precursor due to its inherent (S)-stereochemistry at the α-carbon, which is retained throughout the synthetic sequence.

Derivatization Pathways from L-Glutamic Acid and its Protected Forms

The synthesis typically commences with L-glutamic acid. The synthetic pathway involves a sequence of protection and functional group interconversion steps to arrive at the target molecule. A common retrosynthetic analysis identifies L-glutamic acid as the logical starting point, which undergoes Boc protection, esterification, and finally, iodination. vulcanchem.com

The initial step is the protection of the α-amino group. This is crucial to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. The protection is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF). vulcanchem.com

Following N-protection, the two carboxylic acid groups of the resulting N-Boc-L-glutamic acid must be differentiated. The synthesis of the target compound requires the α-carboxylic acid to be a methyl ester and the γ-carboxylic acid to be converted into an iodo group. One common strategy involves the selective reduction of the γ-carboxylic acid to a primary alcohol. This can be achieved using reagents like borane-dimethyl sulfide (B99878) complex (BMS) or by converting the γ-carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride.

Subsequently, the remaining α-carboxylic acid is esterified to form the methyl ester. This can be accomplished using various standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or using trimethylsilyldiazomethane. google.commdpi.com An alternative approach involves the direct synthesis of L-glutamic acid-5-methyl ester, which can then be N-protected and further functionalized. google.com The resulting intermediate is (S)-5-hydroxy-2-(Boc-amino)pentanoate, a key precursor for the final iodination step.

StepPrecursorReagentsProduct
1. Amine ProtectionL-Glutamic AcidBoc₂O, TEA, THFN-Boc-L-Glutamic Acid
2. Selective ReductionN-Boc-L-Glutamic AcidBMS or other reducing agentsN-Boc-L-glutaminol
3. EsterificationN-Boc-L-glutaminolCH₃OH, Acid catalystMethyl (S)-2-(Boc-amino)-5-hydroxypentanoate

Regioselective Iodination Strategies and Reagents

The final key transformation is the conversion of the primary hydroxyl group at the C-5 position to an iodide. This substitution reaction must be performed under mild conditions to avoid racemization or cleavage of the protecting groups. The Appel reaction is a widely employed method for this conversion.

This reaction typically uses a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The presence of a mild base, such as imidazole (B134444), is crucial. Imidazole acts as a catalyst and an acid scavenger, preventing the formation of acidic byproducts that could remove the acid-labile Boc group. The reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. orgsyn.org This ensures the conversion of the alcohol to the desired iodide without affecting the stereocenter at C-2.

Table of Common Iodination Reagents and Conditions

Reagent System Solvent Temperature Key Features
PPh₃ / I₂ / Imidazole Dichloromethane (B109758) (DCM) / Acetonitrile (ACN) 0 °C to Room Temp Mild conditions, high yield, compatible with Boc group. orgsyn.org

The regioselectivity of this step is guaranteed as there is only one hydroxyl group available for reaction in the precursor, Methyl (S)-2-(Boc-amino)-5-hydroxypentanoate. The primary challenge is to achieve complete conversion without compromising the integrity of the protecting groups.

Orthogonal Protection Strategies for Amine (Boc) and Carboxyl (Methyl Ester) Functionalities

The successful synthesis of this compound hinges on a robust orthogonal protection strategy. nih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. researchgate.netwiley-vch.de

In this molecule, the α-amino group is protected by the tert-butoxycarbonyl (Boc) group, and the α-carboxyl group is protected as a methyl ester. These two groups are orthogonal, which is a critical feature for the compound's use in further synthetic applications, such as peptide synthesis. ub.edu

Boc Group (Amine Protection): The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, and reactions involving many nucleophiles and bases. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). researchgate.net This acid-lability is due to the formation of the stable tert-butyl cation.

Methyl Ester (Carboxyl Protection): The methyl ester is stable to the acidic conditions used for Boc group removal (e.g., TFA). It is, however, susceptible to cleavage under basic conditions through saponification (e.g., using lithium hydroxide (B78521) or sodium hydroxide in a water/methanol mixture) to yield the free carboxylic acid.

This orthogonality allows for selective manipulation of the molecule. For instance, the Boc group can be removed to expose the free amine for peptide coupling, while the methyl ester remains to protect the C-terminus. Conversely, the methyl ester can be saponified to the free acid for coupling reactions at the C-terminus, while the N-terminus remains protected by the Boc group. This differential reactivity is fundamental to its utility as a synthetic building block. nih.gov

Advanced Synthetic Approaches and Methodological Refinements

While the synthesis from L-glutamic acid is robust, research continues to focus on improving the efficiency, scalability, and environmental impact of the process.

Efficient and Scalable Preparative Methods

For the synthesis to be viable on an industrial scale, efficiency and scalability are paramount. mdpi.com The classical route from L-glutamic acid can be optimized for large-scale production. vulcanchem.com Key considerations include:

Minimizing Chromatographic Purification: Large-scale syntheses aim to produce intermediates that can be purified by crystallization or extraction, avoiding costly and time-consuming column chromatography. For example, the N-Boc protection of glutamic acid often yields a solid product that can be purified by simple washing or recrystallization.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates (a "one-pot" or "telescoped" synthesis) can significantly improve efficiency by reducing handling losses and solvent waste.

Reagent Selection: Choosing cost-effective, safe, and readily available reagents is crucial for scalability.

Recent developments focus on streamlining the multi-step sequence. For instance, improved methods for the selective reduction of the γ-carboxylic acid of N-Boc-glutamic acid are continuously being explored to enhance yield and simplify workup procedures.

Development of Environmentally Conscious Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" or environmentally conscious methodologies. researchgate.net The goal is to reduce waste, avoid hazardous solvents, and improve energy efficiency. For the synthesis of this compound, several aspects can be improved:

Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key target.

Catalytic Reagents: Utilizing catalytic rather than stoichiometric reagents reduces waste. While the Appel reaction for iodination is high-yielding, it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be difficult to remove. Research into catalytic iodination methods is an active area.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Improving atom economy involves designing reactions that minimize the formation of byproducts.

While specific green protocols for this exact molecule are not extensively documented in mainstream literature, the principles of green chemistry are being broadly applied to amino acid and peptide synthesis, and these advancements will likely lead to more sustainable routes for its production in the future.

Control and Validation of Stereochemistry in Synthesis

The synthesis of enantiomerically pure compounds like this compound requires precise control over the stereochemistry at the α-carbon. Methodologies are specifically chosen to either generate or preserve the (S)-configuration, and rigorous analytical techniques are employed to validate the stereochemical outcome.

Diastereoselective and Enantioselective Access to the (S)-Configuration

The most common and efficient strategy for obtaining this compound with the desired (S)-configuration is through a chiral pool synthesis. This approach utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter.

L-glutamic acid, a natural α-amino acid, serves as the primary precursor for this synthesis. vulcanchem.comnih.gov It possesses the inherent (S)-configuration at the α-carbon, which is carried through the synthetic sequence. The initial steps involve the protection of the α-amino group, typically with a di-tert-butyl dicarbonate (Boc₂O) group, and the esterification of the carboxylic acid functions. vulcanchem.com The use of L-glutamic acid as the starting material is a foundational element of the stereocontrol strategy, as it directly installs the correct stereochemistry from the outset.

A general method for synthesizing enantiopure non-natural α-amino acids begins with the suitable protection of L-glutamic acid, followed by selective chemical modifications. nih.gov This ensures that the chirality endowed by the starting material is transferred to the final product.

Table 1: Chiral Pool Approach for (S)-Configuration
Chiral PrecursorInherent StereoconfigurationKey TransformationResulting Stereoconfiguration in Product
L-Glutamic Acid(S)Boc-protection, esterification, and iodination(S)

Chemical Reactivity and Functional Group Transformations of Methyl S 2 Boc Amino 5 Iodopentanoate

Reactions Involving the Terminal Iodide Moiety

The carbon-iodine bond at the terminal position of Methyl (S)-2-(Boc-amino)-5-iodopentanoate is the primary site for reactions that extend the carbon skeleton or introduce new functional groups. The high polarizability and the relatively weak nature of the C-I bond make the terminal carbon an excellent electrophile for nucleophilic attack and a suitable partner in various coupling and radical reactions.

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles (e.g., nitrogen, oxygen, sulfur)

The primary alkyl iodide in this compound readily undergoes nucleophilic substitution reactions (SN2) with a variety of heteroatom nucleophiles. These reactions are fundamental for introducing nitrogen, oxygen, or sulfur functionalities at the terminus of the pentanoate chain.

With nitrogen nucleophiles , such as sodium azide (B81097), the terminal iodide can be displaced to form the corresponding 5-azido derivative. This azido (B1232118) compound is a key intermediate for the synthesis of unnatural amino acids, as the azide group can be subsequently reduced to a primary amine or used in click chemistry reactions.

NucleophileReagentSolventProduct
AzideSodium Azide (NaN₃)DMSOMethyl (S)-2-(Boc-amino)-5-azidopentanoate
AminePrimary/Secondary AmineAcetonitrileMethyl (S)-5-(alkylamino)-2-(Boc-amino)pentanoate

Oxygen nucleophiles , like alkoxides (e.g., sodium methoxide), can react with the alkyl iodide to form ether linkages. pearson.comquora.comnih.govrsc.orggoogle.com These reactions are typically carried out in the corresponding alcohol as the solvent. Such transformations are useful for introducing alkoxy groups into the side chain of the amino acid derivative.

NucleophileReagentSolventProduct
AlkoxideSodium Methoxide (NaOMe)Methanol (B129727)Methyl (S)-2-(Boc-amino)-5-methoxypentanoate
CarboxylateSodium Acetate (NaOAc)DMFMethyl (S)-5-acetoxy-2-(Boc-amino)pentanoate

Sulfur nucleophiles , such as thiolates, are also effective in displacing the terminal iodide to form thioethers. These sulfur-containing amino acid derivatives are of interest in medicinal chemistry and peptide science.

NucleophileReagentSolventProduct
ThiolateSodium Thiophenoxide (NaSPh)THFMethyl (S)-2-(Boc-amino)-5-(phenylthio)pentanoate
ThioacetatePotassium Thioacetate (KSAc)DMFMethyl (S)-5-(acetylthio)-2-(Boc-amino)pentanoate

Cross-Coupling Chemistry for Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira-type reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the terminal iodide of this compound makes it an excellent substrate for such transformations. fishersci.co.uk

The Suzuki-Miyaura coupling allows for the formation of a C(sp³)–C(sp²) bond by reacting the alkyl iodide with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. pearson.comfrontiersin.orgprinceton.eduyoutube.comyoutube.comresearchgate.netgoogle.com This reaction is highly valuable for synthesizing non-proteinogenic amino acids with aromatic or unsaturated side chains.

Coupling PartnerCatalystBaseProduct Example
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Methyl (S)-2-(Boc-amino)-5-phenylpentanoate
Vinylboronic AcidPd(dppf)Cl₂Cs₂CO₃Methyl (S)-2-(Boc-amino)hept-6-enoate

The Sonogashira coupling is another important palladium-catalyzed reaction that couples the terminal iodide with a terminal alkyne, typically using a copper(I) co-catalyst. nih.govrsc.orgyoutube.comrsc.orgorganic-chemistry.orgyoutube.com This reaction provides a direct route to amino acids containing an alkyne functionality in their side chain, which are useful for further modifications via click chemistry or for incorporation into peptides and natural product analogues. youtube.comyoutube.com

Coupling PartnerCatalystCo-catalystBaseProduct Example
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NMethyl (S)-2-(Boc-amino)-7-phenylhept-6-ynoate
TrimethylsilylacetylenePd(OAc)₂CuIi-Pr₂NHMethyl (S)-2-(Boc-amino)-7-(trimethylsilyl)hept-6-ynoate

Radical Reactions and Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond can undergo homolytic cleavage to generate an alkyl radical, which can then participate in various transformations.

Radical cyclization is a potential pathway if an appropriate radical acceptor is present within the molecule. For instance, if the Boc-protected amine were modified to contain an unsaturated bond, an intramolecular 5-exo or 6-endo cyclization could be initiated. More commonly, the alkyl radical generated from this compound can be trapped by external radical acceptors.

Reductive transformations , specifically reductive deiodination, can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netpearson.comorganic-chemistry.org This reaction replaces the iodine atom with a hydrogen atom, effectively converting the iodopentanoate side chain to a simple pentyl group, yielding Methyl (S)-2-(Boc-amino)pentanoate (a derivative of norvaline). organic-chemistry.orgcabidigitallibrary.org

Reaction TypeReagentsProduct
Reductive DeiodinationBu₃SnH, AIBNMethyl (S)-2-(Boc-amino)pentanoate

Transformations of the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection Methodologies under Acidic or Basic Conditions

The most common method for the deprotection of the Boc group is treatment with a strong acid. fishersci.co.ukrsc.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. rsc.orgpeptide.comcommonorganicchemistry.comjk-sci.comreddit.com The reaction proceeds via protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine as a salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.comjk-sci.comreddit.com This method is generally high-yielding and clean.

ReagentSolventTemperatureProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTMethyl (S)-2-amino-5-iodopentanoate trifluoroacetate salt
HCl (4M solution)1,4-DioxaneRTMethyl (S)-2-amino-5-iodopentanoate hydrochloride salt

While less common, deprotection of the Boc group can sometimes be achieved under specific basic or thermolytic conditions, though these methods are generally less favored for simple amino esters due to potential side reactions like hydrolysis of the ester or racemization.

Amine-Centered Functionalizations and Condensation Reactions

Once the Boc group is removed, the resulting free amine of Methyl (S)-2-amino-5-iodopentanoate can undergo a variety of functionalization reactions.

Condensation reactions , particularly amide bond formation, are among the most important transformations of the deprotected amine. This is a key step in peptide synthesis. google.compeptide.com The deprotected amino ester can act as the nucleophilic component (the C-terminal residue) in a coupling reaction with an N-protected amino acid, which has been activated by a coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). uni-kiel.dersc.org

Coupling ReagentBaseN-Protected Amino AcidProduct Example
HBTU/HOBtDIPEABoc-Gly-OHMethyl (S)-2-((S)-2-(Boc-amino)acetamido)-5-iodopentanoate
EDC/DMAP-Z-Ala-OHMethyl (S)-5-iodo-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)pentanoate

Other amine-centered functionalizations include N-acylation with acid chlorides or anhydrides to introduce various acyl groups, or N-alkylation under reductive amination conditions. These reactions allow for the synthesis of a diverse array of N-functionalized amino acid derivatives.

Dual Protection Strategies of Amino Functions in Derivatives

In the synthesis of complex molecules, the primary amino group, typically protected by a single tert-butoxycarbonyl (Boc) group, can be further modified to a bis-protected state. rsc.orgresearchgate.net Primary amines are unique in their ability to accommodate two protecting groups, a strategy that can modulate reactivity, enhance stability, or prevent undesired side reactions such as azlactone formation during peptide coupling. rsc.orgmasterorganicchemistry.com

Derivatives of this compound can be converted to their N,N-di-Boc counterparts. This transformation is typically achieved by treating the N-Boc protected compound with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, with 4-dimethylaminopyridine (B28879) (DMAP) often serving as a catalyst. researchgate.net The resulting N,N-di-Boc derivative exhibits altered chemical properties compared to its mono-protected precursor. The dual protection enhances the acidic nature of the remaining N-H proton (if any) and can influence the stereochemical outcome of adjacent reactions. Furthermore, the two Boc groups can interact, leading to cases of facilitated cleavage under specific conditions, which can be exploited in synthetic strategies. rsc.orgresearchgate.net

Table 1: Dual Protection of Amino Function
StrategyTypical ReagentsPurposeKey Outcome
N,N-di-Boc FormationExcess Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), Triethylamine (B128534) (Et₃N)Modulate reactivity, prevent side reactions (e.g., cyclization, racemization), increase steric hindrance.Formation of a stable N,N-bis(tert-butoxycarbonyl)amino derivative. researchgate.net

Modifications of the Methyl Ester Group

The methyl ester functionality of the title compound is a key site for modification, allowing for the generation of carboxylic acids, other esters, and amides, which are fundamental transformations in peptide synthesis and medicinal chemistry.

The conversion of the methyl ester to the corresponding carboxylic acid is a common and critical step, as the free carboxylate is required for amide bond formation. rsc.org This saponification is typically achieved under basic conditions. The choice of base and solvent system is crucial to ensure chemoselectivity, preventing the premature cleavage of the acid-labile Boc protecting group. thieme-connect.de

Lithium hydroxide (B78521) (LiOH) is frequently the base of choice for this transformation, often used in a mixture of organic solvents and water, such as tetrahydrofuran (B95107) (THF), methanol, and water. thieme-connect.dechemicalforums.comsciforum.net These mild conditions effectively hydrolyze the ester while preserving the integrity of the Boc group. Careful control of the reaction temperature, typically around 0 °C to room temperature, is important to minimize the risk of racemization at the adjacent chiral center. thieme-connect.dechemicalforums.com

Table 2: Conditions for Methyl Ester Hydrolysis
Reagent SystemSolventTypical TemperatureConsiderations
Lithium hydroxide (LiOH)THF/Methanol/H₂O0 °C to Room TempMild conditions, compatible with Boc group, low risk of racemization. thieme-connect.desciforum.net
Sodium hydroxide (NaOH)Methanol/H₂ORoom TempEffective, but may pose a higher risk of racemization or side reactions with sensitive substrates. thieme-connect.de
Potassium hydroxide (KOH)Methanol/H₂ORoom TempSimilar to NaOH; careful monitoring is required to prevent epimerization. chemicalforums.com

Once hydrolyzed to the free carboxylic acid, the molecule can undergo amidation to form a wide array of amide derivatives, including peptides. This transformation requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides are commonly used to facilitate this reaction. masterorganicchemistry.com This process forms the basis of peptide synthesis, where the carboxyl group of one amino acid derivative is coupled with the amino group of another. masterorganicchemistry.comresearchgate.net Boronic acid catalysts have also been shown to effectively promote the direct amidation of N-Boc protected amino acids. researchgate.net

Alternatively, while less common than hydrolysis followed by amidation, the methyl ester can potentially undergo direct transesterification by reaction with a different alcohol under acidic or basic catalysis to yield a new ester. Direct amidation from the ester (aminolysis) is also possible but often requires harsher conditions or specific catalysts. thieme-connect.de

Table 3: Representative Amidation Methods for N-Boc Amino Acids
MethodActivating / Coupling AgentsReactantSignificance
Carbodiimide CouplingDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Primary or secondary amineStandard, widely used method in peptide synthesis for forming amide bonds. masterorganicchemistry.com
Boronic Acid Catalysis3,5-Bis(trifluoromethyl)phenylboronic acidPrimary or secondary amineAllows for direct, atom-economical amidation without pre-activation. researchgate.net
One-Pot from N-Boc Amine2-Chloropyridine, Trifluoromethanesulfonyl anhydride (B1165640)Grignard ReagentsConverts N-Boc protected amines directly to amides via an in-situ generated isocyanate intermediate. rsc.org

Multicomponent Reaction Sequences Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all inputs, are powerful tools for generating molecular diversity. nih.govnih.gov The structure of this compound (or its corresponding carboxylic acid) makes it an ideal substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). beilstein-journals.orgbeilstein-journals.org

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov The hydrolyzed form of the title compound, (S)-2-(Boc-amino)-5-iodopentanoic acid, can serve as the bifunctional amino acid component, providing both the amine and carboxylic acid functionalities for an Ugi four-center, three-component reaction (U-4C-3CR). beilstein-journals.orgbeilstein-journals.org

This reaction allows for the rapid assembly of complex, peptide-like scaffolds. The resulting Ugi product incorporates the aldehyde and isocyanide components as new side chains. Crucially, the primary iodide on the pentanoate backbone is retained throughout the reaction, serving as a valuable functional handle for subsequent post-MCR modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings). This Ugi/post-modification strategy enables the creation of highly diverse molecular libraries from a single versatile building block. beilstein-journals.org

Table 4: Ugi Three-Component Reaction with (S)-2-(Boc-amino)-5-iodopentanoic Acid
Component 1 (Amino Acid)Component 2 (Carbonyl)Component 3 (Isocyanide)Resulting Product Scaffold
(S)-2-(Boc-amino)-5-iodopentanoic acidAldehyde (R¹-CHO)Isocyanide (R²-NC)A complex α-acylamino amide with a pendant iodinated alkyl chain and newly introduced R¹ and R² side chains.

Applications of Methyl S 2 Boc Amino 5 Iodopentanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a defined stereocenter at the α-carbon makes Methyl (S)-2-(Boc-amino)-5-iodopentanoate a valuable starting material for the enantioselective synthesis of complex molecules. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for its selective removal under acidic conditions, enabling stepwise peptide couplings and other amine-related reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. nih.gov Furthermore, the primary iodide at the 5-position is a key functional group for introducing molecular diversity through various carbon-carbon bond-forming reactions. nih.gov

Construction of Chirally Pure Pharmaceutical and Agrochemical Intermediates

This chiral building block is particularly useful in the synthesis of enzyme inhibitors and other targeted therapeutics where precise stereochemistry is critical for biological activity. nih.gov The iodoalkyl side chain can be used to construct key structural motifs found in various pharmaceutical agents. For instance, in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are a class of antihypertensive drugs, proline and its surrogates are common structural features. eurekaselect.com The carbon chain of this compound can be envisioned as a precursor to substituted proline derivatives or other conformationally restricted dipeptide mimics that are central to the activity of many ACE inhibitors. whiterose.ac.uk The synthesis of potent ACE inhibitors often involves the coupling of N-acylated amino acids or dipeptides. nih.govgoogle.com The Boc-protected amine and the methyl ester of the title compound are ideal functionalities for its incorporation into such synthetic routes.

While its application in the agrochemical industry is less documented in readily available literature, the structural motifs accessible from this starting material have potential relevance. For example, the development of novel insecticides has involved 2-amino-5-cyanobenzoic acid derivatives, highlighting the utility of functionalized amino acid structures in this field. google.com The versatile reactivity of the iodide in this compound allows for the introduction of various functional groups that could be tailored for agrochemical applications.

Total Synthesis and Analog Preparation of Natural Products

The total synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex molecular architectures. Intramolecular cyclization reactions are a powerful tool in this regard, and iodinated precursors are well-suited for such transformations. nih.govrsc.orgorganic-chemistry.orgnih.gov For example, radical cyclizations involving alkyl iodides can be used to form new carbon-carbon bonds and construct cyclic systems present in many natural products. organic-chemistry.orgnih.gov

While a direct total synthesis of a natural product using this compound is not explicitly detailed in the provided search results, its potential is evident. For instance, in the synthesis of alkaloids like (+)-aphanorphine, the construction of the core benzazepine structure involves the formation of a nitrogen-containing ring and a substituted cyclohexane. google.comnih.gov The iodopentanoate chain of the title compound could serve as a precursor to the piperidine (B6355638) or other heterocyclic ring systems commonly found in alkaloids through intramolecular cyclization strategies. whiterose.ac.uknih.gov

Design and Synthesis of Conformationally Constrained Scaffolds

Conformationally constrained scaffolds are crucial in drug design as they can mimic the secondary structures of peptides, such as β-turns, and lead to compounds with improved metabolic stability and receptor selectivity. whiterose.ac.uk this compound is an excellent starting material for the synthesis of such scaffolds. The iodoalkyl chain can undergo intramolecular cyclization to form various heterocyclic systems.

A prominent example is the synthesis of piperidine-based scaffolds. The five-carbon chain of the iodopentanoate is amenable to intramolecular nucleophilic substitution, where the nitrogen atom, after suitable manipulation of protecting groups, can displace the iodide to form a six-membered piperidine ring. whiterose.ac.uknih.gov 2,5-disubstituted piperidines are known inhibitors of γ-aminobutyric acid (GABA) uptake and exhibit other important biological activities. whiterose.ac.uk The synthesis of these structures can be achieved through various methods, including the cyclization of amino acid-derived precursors. whiterose.ac.uknih.govgoogle.com The (S)-stereocenter of the starting material allows for the stereoselective synthesis of chiral piperidine derivatives.

The table below illustrates potential conformationally constrained scaffolds that could be synthesized from this compound.

Scaffold TypeSynthetic StrategyPotential Application
Substituted PiperidinesIntramolecular N-alkylationGABA uptake inhibitors, CNS drug discovery
PyrrolizidinonesIodolactonization followed by intramolecular displacementDipeptide mimics, β-turn mimetics
IndolizidinonesMulti-step sequence involving cyclizationConstrained peptide surrogates

Utility in Peptide and Peptidomimetic Chemistry

The field of peptide and peptidomimetic chemistry benefits greatly from the availability of unique, non-proteinogenic amino acid building blocks. This compound serves as a valuable precursor to such unnatural amino acids, enabling the synthesis of peptides with novel properties.

Incorporation into Linear and Cyclic Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. kennesaw.edu The Boc protecting group is a classic choice for N-terminal protection in SPPS, where it is cleaved at each cycle with an acid such as trifluoroacetic acid (TFA). chempep.com The resulting free amine is then coupled with the next Boc-protected amino acid in the sequence.

This compound can be hydrolyzed to its corresponding carboxylic acid and then activated for coupling in a standard Boc-SPPS protocol. This allows for the site-specific incorporation of a 5-iodopentyl side chain into a peptide sequence. This functionality can serve as a handle for further modifications. For example, the iodide can be displaced by various nucleophiles or used in cross-coupling reactions to attach reporter groups, fluorescent labels, or other moieties for studying peptide-receptor interactions. nih.gov

This approach is particularly valuable in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. nih.gov For example, in the synthesis of somatostatin (B550006) analogs, which are cyclic peptides with important therapeutic applications, unnatural amino acids are often incorporated to fine-tune their pharmacological properties. nih.govmdpi.com The iodinated amino acid derived from the title compound could be incorporated into the linear precursor, and the iodoalkyl side chain could potentially be used in a subsequent intramolecular cyclization step to form a constrained cyclic peptide.

Synthesis of Unnatural Amino Acids and Peptide Analogues

The true versatility of this compound lies in its ability to be converted into a wide array of unnatural amino acids. The terminal iodide is a versatile functional group that can be transformed through various synthetic manipulations.

One important class of unnatural amino acids that can be synthesized are β,γ-alkynyl α-amino acids. These can be prepared via Sonogashira cross-coupling reactions of the terminal iodide with various terminal alkynes. rsc.org This reaction introduces an alkyne functionality into the amino acid side chain, which can be further modified or used to create constrained peptide structures. researchgate.net The table below summarizes some of the unnatural amino acids that can be synthesized from this compound.

Unnatural Amino Acid TypeSynthetic TransformationKey Reagents
γ-Alkynyl-α-amino acidsSonogashira couplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst
γ-Aryl-α-amino acidsSuzuki or Stille couplingArylboronic acid or arylstannane, Pd catalyst
γ-Amino-α-amino acidsAzide (B81097) displacement followed by reductionSodium azide, then H2/Pd or PPh3/H2O
γ-Hydroxy-α-amino acidsHydroxide (B78521) displacement (with suitable substrate)Hydroxide source

Furthermore, the carbon framework of this compound can be used to synthesize α-methylated amino acids. monash.edumdpi.com α-Methylation can increase the metabolic stability of peptides and induce specific conformational preferences. monash.edu While the direct methylation at the α-position is not straightforward from this starting material, it can be converted to intermediates that are suitable for stereospecific alkylation reactions. mdpi.com

Application in the Formation of Thioether-Bridged Peptides (e.g., Lanthionine (B1674491) Analogues)

Thioether-bridged peptides, such as those containing the non-proteinogenic amino acid lanthionine, are of significant interest due to their constrained conformations which can lead to enhanced biological activity and stability. The synthesis of these structures often relies on the formation of a thioether linkage between two amino acid residues. This compound is a suitable precursor for the synthesis of lanthionine analogues and other thioether-bridged peptides due to the presence of a reactive primary iodide.

The key synthetic strategy involves the nucleophilic substitution of the iodide by the thiol group of a cysteine residue. This reaction, typically carried out under basic conditions, forms a stable thioether bond, effectively cross-linking different parts of a peptide chain or joining two separate peptide fragments.

Detailed Research Findings:

While direct literature examples detailing the use of this compound for lanthionine analogue synthesis are not prevalent, the principle is well-established with similar haloalkylated amino acid derivatives. For instance, the synthesis of lanthionines from precursors like β-iodoalanine has been reviewed as a viable method. nih.gov The reaction proceeds via an SN2 mechanism, where the thiol side chain of a cysteine attacks the electrophilic carbon bearing the iodine atom.

The use of this compound offers the advantage of creating a longer thioether bridge compared to smaller halo-amino acids, providing access to a wider range of macrocyclic structures with varying ring sizes and conformational properties. The Boc and methyl ester protecting groups are stable under the conditions typically used for the thioether formation and can be selectively removed in subsequent synthetic steps to allow for peptide coupling or other modifications.

A generalized scheme for the formation of a thioether-bridged peptide using this building block is presented below:

StepDescriptionReactantsProduct
1Nucleophilic SubstitutionThis compound, Cysteine-containing peptideThioether-linked dipeptide intermediate
2Deprotection & CouplingThioether-linked dipeptide, Deprotection reagents, Amino acids/PeptidesExtended thioether-bridged peptide
3Cyclization (optional)Linear thioether-bridged peptideMacrocyclic thioether-bridged peptide

This strategy allows for the controlled and stereospecific introduction of thioether cross-links, which is crucial for the synthesis of biologically active peptide analogues.

Contributions to Asymmetric Catalysis and Synthesis

The inherent chirality of this compound makes it an attractive starting material for the development of chiral ligands and organocatalysts, which are fundamental tools in asymmetric synthesis for the enantioselective production of chemical compounds.

Chiral ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a catalytic reaction. Similarly, chiral organocatalysts can promote enantioselective transformations without the need for a metal. The functional handles present in this compound—the protected amine, the ester, and the iodide—provide multiple points for modification to introduce catalytically active moieties.

Chiral Phosphine (B1218219) Ligands:

A common strategy for the synthesis of chiral ligands from amino acids involves the conversion of the amino and carboxyl groups into phosphine-containing functionalities. The primary iodide in the side chain of this compound offers an additional site for modification. For example, the iodide can be displaced by a phosphide (B1233454) nucleophile or undergo cross-coupling reactions to introduce a phosphine group.

Organocatalysts:

Amino acids and their derivatives are widely used as scaffolds for organocatalysts. researchgate.netrsc.org The (S)-configuration of the α-carbon in this compound can be exploited to create a chiral environment in the catalyst. The iodide functionality can be transformed into various groups that can participate in catalysis, for instance, through conversion to an amine, alcohol, or other functional group capable of hydrogen bonding or other non-covalent interactions to activate and orient substrates.

The following table summarizes potential synthetic routes to chiral ligands and organocatalysts starting from this compound:

Catalyst TypeSynthetic ApproachKey TransformationPotential Application
Chiral Phosphine LigandModification of the amino and/or carboxyl group and the side chainNucleophilic substitution of iodide with a phosphideAsymmetric hydrogenation, cross-coupling reactions
Chiral Diamine LigandConversion of the iodide to an amine and modification of the α-amino groupAzide substitution followed by reductionAsymmetric transfer hydrogenation
Chiral OrganocatalystFunctionalization of the side chain and/or the core amino acid structureSuzuki or Sonogashira coupling to introduce aromatic or other functional groupsAsymmetric aldol, Michael, or Mannich reactions

The ultimate goal of using chiral ligands and organocatalysts derived from precursors like this compound is to induce high levels of stereoselectivity in chemical reactions. The well-defined stereochemistry of the starting material is transferred to the catalyst, which then dictates the stereochemical outcome of the reaction it catalyzes.

The effectiveness of such a catalyst in inducing stereoselectivity depends on several factors, including the rigidity of the catalyst structure, the nature of the coordinating atoms or functional groups, and the specific reaction mechanism. The (S)-stereocenter of the amino acid backbone can influence the conformation of the catalytic pocket, leading to a preferential stabilization of the transition state that forms one enantiomer of the product over the other.

For example, a chiral phosphine ligand derived from this compound, when used in a rhodium-catalyzed asymmetric hydrogenation, would create a chiral complex that preferentially binds to one face of a prochiral olefin. The subsequent delivery of hydrogen would then occur stereoselectively, leading to an excess of one enantiomer of the hydrogenated product.

While specific examples of catalysts derived from this compound and their application in inducing stereoselectivity are not yet widely reported in the literature, the established principles of asymmetric catalysis strongly support the potential of this chiral building block in this field. The versatility of its functional groups provides a rich platform for the design and synthesis of novel and effective chiral catalysts for a wide range of asymmetric transformations.

Mechanistic and Theoretical Studies on Reactions Involving Methyl S 2 Boc Amino 5 Iodopentanoate

Elucidation of Reaction Mechanisms in its Synthesis and Chemical Transformations

Currently, there is a lack of dedicated studies in the scientific literature that specifically detail the reaction mechanisms involved in the synthesis and subsequent chemical transformations of Methyl (S)-2-(Boc-amino)-5-iodopentanoate. While general methods for the synthesis of analogous α-amino esters with a terminal halide are known, often involving the esterification of the corresponding Boc-protected amino acid and a subsequent halide substitution, the specific mechanistic nuances, kinetic data, and potential side reactions for this particular iodopentanoate derivative have not been a subject of focused investigation.

Transformations of this molecule would likely involve the primary iodide, a good leaving group, in nucleophilic substitution reactions. A key potential transformation is intramolecular cyclization, where the nitrogen of the Boc-protected amine could act as an internal nucleophile to displace the iodide, leading to the formation of a protected piperidine-2-carboxylate derivative. The mechanism for such a cyclization would be of significant interest, particularly regarding the role of the base, solvent, and the potential for competing elimination reactions. However, no specific studies have been published to elucidate this mechanism for this compound.

Computational Chemistry and Molecular Modeling Investigations

Computational and molecular modeling studies are powerful tools for understanding the conformational preferences, reactivity, and reaction pathways of molecules. For this compound, such studies could provide invaluable insights.

Conformational Analysis and its Influence on Reactivity and Selectivity

The three-dimensional structure and conformational flexibility of this compound would significantly impact its reactivity. The relative orientation of the reactive centers—the nucleophilic nitrogen and the electrophilic carbon bearing the iodine—is dictated by the molecule's conformational preferences. The presence of the Boc protecting group is known to introduce conformational isomers (cis and trans rotamers) around the urethane (B1682113) bond, which could influence the propensity for cyclization.

A thorough conformational analysis, likely employing methods such as Density Functional Theory (DFT), would be required to identify the low-energy conformers and to assess their geometric suitability for desired reactions. At present, no such conformational analysis specific to this compound has been reported in the literature.

Prediction of Reaction Pathways and Transition States

Computational chemistry could be employed to model potential reaction pathways for this molecule, such as the aforementioned intramolecular cyclization. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction and gain insight into its mechanism. For example, modeling the transition state for the intramolecular SN2 reaction would provide information on the activation energy barrier and the geometry of the transition state, which could in turn explain observed reactivity and selectivity.

Despite the utility of these computational methods, the scientific literature currently lacks any published research that predicts the reaction pathways or transition states for reactions specifically involving this compound.

Future Perspectives and Emerging Research Avenues for Methyl S 2 Boc Amino 5 Iodopentanoate

Exploration of Novel Synthetic Applications and Methodologies

The strategic placement of the iodide atom in Methyl (S)-2-(Boc-amino)-5-iodopentanoate makes it an ideal substrate for a variety of coupling reactions, which will continue to be a fertile ground for new discoveries. While its use in standard cross-coupling reactions is established, future research is expected to focus on more intricate and efficient transformations.

Emerging Methodologies:

Photoredox Catalysis: The carbon-iodine bond is susceptible to homolytic cleavage under photoredox conditions, opening pathways to novel radical-based transformations. This could enable the formation of complex carbon-carbon and carbon-heteroatom bonds under mild conditions, avoiding the use of sensitive organometallic reagents.

Dual Catalysis: Combining transition metal catalysis with organocatalysis or photocatalysis could unlock unprecedented reactivity. For instance, a dual catalytic system could allow for a one-pot reaction sequence involving a cross-coupling at the iodide followed by an asymmetric transformation at another part of the molecule.

Flow Chemistry: The use of continuous flow reactors for reactions involving this building block can offer improved safety, scalability, and reaction control. This is particularly advantageous for highly exothermic or rapid reactions.

A significant area of application lies in the synthesis of non-natural amino acids and peptidomimetics. The alkyl iodide allows for the introduction of diverse side chains through nucleophilic substitution or cross-coupling reactions, leading to peptides with enhanced stability, bioavailability, and biological activity.

Discovery of Undiscovered Reactivity Modes and Functional Group Interconversions

Beyond its established role as an electrophile in substitution and cross-coupling reactions, the iodide moiety in this compound may exhibit less conventional reactivity. Future research will likely probe these underexplored chemical behaviors.

Potential Reactivity Modes:

Halogen Bonding: The iodine atom can act as a halogen bond donor, influencing the conformation of molecules and directing the stereochemical outcome of reactions. This non-covalent interaction could be exploited in organocatalysis and crystal engineering.

Reductive Couplings: Electrochemical or chemical reduction of the alkyl iodide can generate a carbanion equivalent, which can then participate in reactions with various electrophiles. This would provide a complementary approach to the more common cross-coupling strategies.

Iodine(III) Chemistry: Oxidation of the iodide to a hypervalent iodine species would dramatically alter its reactivity, turning it into a powerful oxidizing or electrophilic group-transfer reagent. This could enable novel intramolecular cyclizations and functionalizations.

The interconversion of the iodide to other functional groups will also be a key area of research. For example, conversion to an azide (B81097) would allow for the introduction of nitrogen-containing heterocycles via click chemistry, while conversion to a boronic ester would open up a different set of cross-coupling possibilities.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large and diverse libraries of chemical compounds for drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated synthesis platforms.

The well-defined reactivity of the terminal iodide makes this compound an excellent candidate for robotic synthesis. Automated platforms can be programmed to perform a series of reactions in a parallel or sequential manner, using a "building block" approach to rapidly generate a multitude of derivatives.

Key Advantages for Automation:

Predictable Reactivity: The C-I bond undergoes a range of reliable and well-understood transformations.

Compatibility: The Boc-protecting group is stable under a wide range of reaction conditions and can be easily removed when needed.

Versatility: The ability to participate in numerous C-C and C-X bond-forming reactions allows for the creation of highly diverse molecular scaffolds.

High-throughput screening of the resulting compound libraries can then be used to identify molecules with desired biological or material properties, significantly accelerating the discovery process.

Design and Synthesis of Next-Generation Chiral Building Blocks and Derivatives

This compound serves as a foundational scaffold for the creation of more complex and functionally diverse chiral building blocks. By strategically modifying its structure, chemists can access a new generation of synthons with tailored properties.

Future Directions in Derivative Synthesis:

Multifunctional Building Blocks: Introducing additional functional groups onto the pentanoate backbone would create building blocks capable of participating in multiple, orthogonal chemical transformations.

Conformationally Constrained Analogs: Cyclization of the side chain, for example, by forming a lactam or another ring system involving the terminal carbon, would lead to conformationally rigid scaffolds. These are highly sought after in medicinal chemistry for their ability to pre-organize functional groups for optimal interaction with biological targets.

Bioisosteric Replacements: The iodo-pentanoate side chain can be transformed into various bioisosteres of natural amino acid side chains, leading to novel peptide analogs with altered pharmacological profiles.

Q & A

What are the optimal synthetic conditions for Methyl (S)-2-(Boc-amino)-5-iodopentanoate to maximize yield and purity?

Classification : Basic
Methodological Answer :
The synthesis involves multi-step protection, iodination, and deprotection. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a catalytic base (e.g., DMAP) at 0–25°C to protect the amine group, ensuring minimal racemization .
  • Iodination : Employ N-iodosuccinimide (NIS) in dry THF under inert atmosphere, with monitoring via TLC to avoid over-iodination. Temperature control (−20°C to 0°C) prevents side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water enhances purity. Validate using HPLC (>95% purity) .

How can stereochemical integrity be maintained during the iodination of the pentanoate backbone?

Classification : Advanced
Methodological Answer :
Stereochemical risks arise during iodination due to potential SN2 mechanisms. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct iodination below 0°C to slow reaction kinetics and reduce inversion .
  • Chiral Auxiliaries : Use (S)-configured starting materials and monitor enantiomeric excess (ee) via chiral HPLC. Compare retention times with authentic standards .
  • Inert Atmosphere : Perform reactions under argon/nitrogen to prevent oxidative degradation of intermediates .

What spectroscopic techniques are most effective for characterizing this compound?

Classification : Basic
Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify Boc-group signals (δ ~1.4 ppm for tert-butyl) and iodine’s deshielding effect on adjacent carbons. DEPT-135 confirms CH₂/CH₃ groups .
  • IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+Na]⁺ and fragments (e.g., loss of Boc group, m/z ~100) .

How should researchers resolve contradictions in reported Boc-group stability under acidic conditions?

Classification : Advanced
Methodological Answer :

  • Systematic Review : Follow ’s framework to assess literature quality, including reagent purity, solvent systems, and temperature gradients.
  • Controlled Replication : Reproduce conflicting studies using standardized conditions (e.g., 25°C, TFA/DCM 1:1 v/v). Monitor Boc cleavage via LC-MS at timed intervals .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across studies, identifying outliers due to uncontrolled variables (e.g., moisture) .

What strategies prevent β-elimination during deprotection of the Boc group in iodinated derivatives?

Classification : Advanced
Methodological Answer :
β-Elimination is a risk in iodine-containing compounds. Mitigation includes:

  • Mild Deprotection : Use 10% TFA in DCM at 0°C instead of HCl/dioxane to minimize acid strength and temperature-driven side reactions .
  • Additive Scavengers : Introduce 1,2-ethanedithiol (EDT) or triisopropylsilane (TIPS) to quench carbocation intermediates .
  • Kinetic Monitoring : Track reaction progress via in situ FTIR or UV spectroscopy to halt deprotection at ~90% completion .

Which chromatographic methods are optimal for separating diastereomers in Boc-protected intermediates?

Classification : Basic
Methodological Answer :

  • Normal-Phase HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) for baseline separation. Adjust flow rate to 1 mL/min .
  • Preparative TLC : Silica GF254 plates with ethyl acetate/hexane (3:7) resolve small-scale diastereomers. Visualize under UV (254 nm) .
  • Validation : Compare retention factors (Rf) and optical rotation with literature values .

How does the iodine atom influence the compound’s reactivity in nucleophilic substitution reactions?

Classification : Advanced
Methodological Answer :
The iodine’s polarizable nature enhances leaving-group ability. Key considerations:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions.
  • Catalysis : Silver nitrate (AgNO₃) or tetrabutylammonium iodide (TBAI) accelerates substitutions while minimizing side reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation energies and regioselectivity for substitution sites .

What are the best practices for long-term storage of this compound?

Classification : Basic
Methodological Answer :

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Desiccation : Use vacuum-sealed containers with molecular sieves (3Å) to avoid hydrolysis .
  • Stability Testing : Periodically analyze via ¹H NMR for Boc-group integrity and HPLC for purity over 6–12 months .

How can researchers design kinetic studies to evaluate iodine’s role in cross-coupling reactions?

Classification : Advanced
Methodological Answer :

  • Pseudo-First-Order Conditions : Use excess coupling partner (e.g., Pd(PPh₃)₄) and track iodine displacement via GC-MS .
  • Arrhenius Analysis : Perform reactions at 40°C, 60°C, and 80°C to calculate activation energy (Ea) and rate constants .
  • Mechanistic Probes : Isotopic labeling (¹²⁷I vs. ¹²⁵I) or radical traps (TEMPO) distinguish between ionic and radical pathways .

What computational tools predict the compound’s solubility in nonpolar solvents?

Classification : Advanced
Methodological Answer :

  • COSMO-RS : Simulate solubility parameters using Gaussian-derived σ-profiles. Validate with experimental shake-flask tests in hexane/ethyl acetate .
  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) from group contribution methods .
  • Machine Learning : Train models on PubChem data to correlate structure with solubility trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.